molecular formula C15H20F3N3O B14922967 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14922967
M. Wt: 315.33 g/mol
InChI Key: XNXDJYRGTSBXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound is characterized by the presence of a bicyclo[2.2.1]heptane moiety, a trifluoromethyl group, and a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclo[2.2.1]heptane moiety, the introduction of the trifluoromethyl group, and the construction of the pyrazole ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-methylbenzamide
  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-cyanobenzamide

Uniqueness

Compared to similar compounds, N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to the presence of the trifluoromethyl group and the pyrazole ring, which confer unique chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H20F3N3O

Molecular Weight

315.33 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H20F3N3O/c1-8(11-6-9-3-4-10(11)5-9)19-14(22)12-7-13(15(16,17)18)21(2)20-12/h7-11H,3-6H2,1-2H3,(H,19,22)

InChI Key

XNXDJYRGTSBXOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=NN(C(=C3)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.